(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and bases (e.g., K2CO3). The reactions are typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (DCM) under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the amino group yields an amine .
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: This compound shares a similar backbone structure but lacks the trifluoromethyl group, resulting in different chemical and pharmacological properties.
Trifluoromethylated analogs: Other compounds with trifluoromethyl groups may exhibit similar reactivity and applications but differ in their specific functional groups and overall structure.
Uniqueness
The presence of the trifluoromethyl group in (2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets . These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSRMZWWHEQGV-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654596 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217845-38-9 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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